molecular formula C18H39O3P B1329542 Trihexyl phosphite CAS No. 6095-42-7

Trihexyl phosphite

Cat. No. B1329542
CAS RN: 6095-42-7
M. Wt: 334.5 g/mol
InChI Key: DSKYTPNZLCVELA-UHFFFAOYSA-N
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Description

Trihexyl phosphite (THP) is an organic compound with the chemical formula C18H33O3P. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. THP is a versatile chemical reagent used in many fields, including organic synthesis, pharmaceuticals, and biochemistry. It has a wide range of applications due to its unique properties and reactivity.

Scientific Research Applications

Electromembrane Extraction

  • Trihexyl phosphite derivatives, such as bis(2-ethylhexyl) hydrogen phosphite, are explored as potential supported liquid membranes (SLMs) for the electromembrane extraction (EME) of basic drugs from human plasma samples. These compounds are characterized by high hydrogen-bond basicity, high polarity-polarizability, and no hydrogen-bond acidity, making them suitable for partitioning charged polar model analytes into the SLM (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

Metal Ion Extraction

  • Research on quaternary phosphonium salts, including derivatives of this compound, demonstrates their effectiveness in the extraction of metal ions like zinc(II) and iron from chloride solutions. These compounds are found to extract these ions quickly and almost completely from low concentrated feeds (Regel-Rosocka, Nowak, & Wiśniewski, 2012).

Nanoparticle Synthesis

  • Trihexyl(tetradecyl)phosphonium ionic liquids are used in the formation of palladium(0) nanoparticles without the addition of external reducing agents. The resultant particles are highly crystalline and have specific characteristics depending on the anion of the ionic liquid used (Kalviri & Kerton, 2011).

Corrosion Protection

  • The potential use of ionic liquids derived from this compound, such as trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate, as conversion coating agents for corrosion protection of magnesium alloy AZ31, is investigated. These compounds show substantial improvement in corrosion resistance when allowed to equilibrate with atmospheric moisture (Howlett, Zhang, Macfarlane, & Forsyth, 2007).

Tribology in Lubricants

  • Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate, as an additive in synthetic and bio-based lubricants,improves the tribological performance in steel–steel contacts. These ionic liquids show significant friction reduction, lower overall surface wear, and improved surface finishing, making them valuable in enhancing the performance of lubricants (Syahir et al., 2020).

Electrochemical Reactivity

  • The electrochemical behavior of trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate ionic liquid is explored on different substrates, including glassy carbon and AZ31 magnesium alloy. Its properties, such as a wide electrochemical window and the ability to form a protective surface film on AZ31 alloy, are of particular interest in electrochemical applications (Latham, Howlett, Macfarlane, & Forsyth, 2011).

Hydrogen Evolution Reaction

  • Phosphonium-based ionic liquids containing cobalt ion, such as trihexyl(tetradecyl)phosphonium tetrachlorocobaltate(II), are used as dual-sources for the fabrication of cobalt phosphide. This material exhibits good catalytic activity toward the hydrogen evolution reaction (HER), showcasing its potential in energy-related applications (Tang, Li, & Li, 2019).

Safety and Hazards

Trihexyl phosphite should be handled with care to avoid contact with skin and eyes . It may cause skin and eye irritation . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

trihexyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYTPNZLCVELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064111
Record name Trihexyl phosphite
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Molecular Weight

334.5 g/mol
Source PubChem
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CAS RN

6095-42-7
Record name Phosphorous acid, trihexyl ester
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Record name Trihexyl phosphite
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Record name Trihexyl phosphite
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Record name Trihexyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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